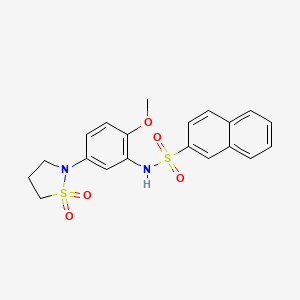

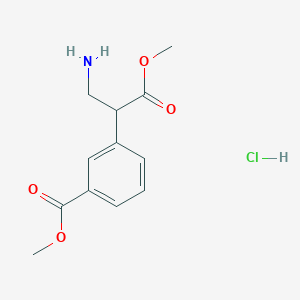

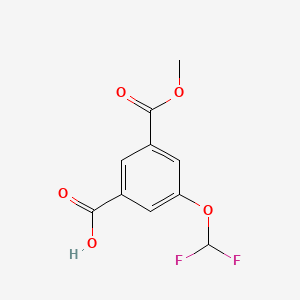

ethyl 2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)acetate is a chemical compound that is widely used in scientific research. It is a member of the anilinoacetate family of compounds and has a number of important applications in the field of biochemistry and pharmacology. In

Applications De Recherche Scientifique

Herbicide Synthesis

The compound serves as a crucial intermediate in the synthesis of the triazolinone herbicide Sulfentrazone. Sulfentrazone effectively controls annual broad-leaved weeds, grasses, and sulfonylurea-resistant weeds. Researchers have developed continuous flow microreactor systems for the efficient nitration of this intermediate, resulting in higher yields compared to traditional batch reactors .

Anti-Microbial and Anti-Cancer Studies

Efforts to combat drug resistance by pathogens and cancer cells have led to investigations into the pharmacological activities of newly synthesized derivatives. The compound’s N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives show promise in antimicrobial and anticancer applications .

Alkene Hydromethylation

Catalytic protodeboronation of alkyl boronic esters, including this compound, enables formal anti-Markovnikov alkene hydromethylation. This transformation, previously unknown, expands the synthetic toolbox. Notably, it has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .

Multitargeted Bioactivity

Compound 19, derived from this structure, exhibits antifungal activity against Candida albicans and Candida glabrata. Its comparable efficacy to the standard drug ketoconazole makes it a promising candidate .

Total Synthesis of Natural Products

Researchers have employed the protodeboronation strategy in the formal total synthesis of δ-®-coniceine and indolizidine 209B, demonstrating the compound’s versatility in complex molecule construction .

Organic Synthesis Building Block

As a pinacol boronic ester, this compound serves as a valuable building block in organic synthesis. Its stability, ease of purification, and commercial availability make it attractive for various chemical transformations .

Propriétés

IUPAC Name |

ethyl 2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl3NO5S/c1-4-27-19(24)11-23(29(25,26)14-7-5-13(20)6-8-14)17-10-18(28-12(2)3)16(22)9-15(17)21/h5-10,12H,4,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTAJVKUSSOBBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C1=CC(=C(C=C1Cl)Cl)OC(C)C)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl3NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2612742.png)

![[2-(2-Methoxy-4-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2612743.png)

![N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide](/img/no-structure.png)

![6-(cyclopentyloxy)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2612751.png)

![4-fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2612752.png)